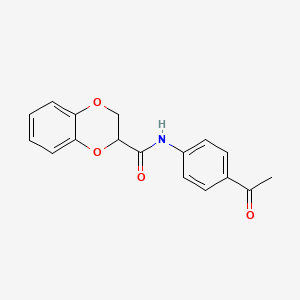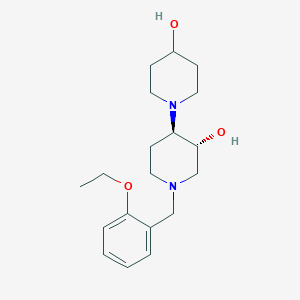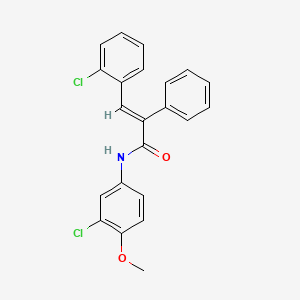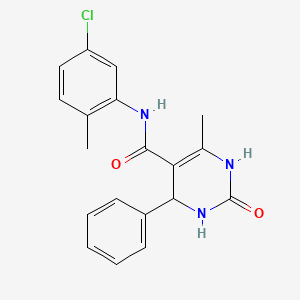![molecular formula C24H22O12 B5051395 diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate](/img/structure/B5051395.png)
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves multiple steps. One common method starts with the preparation of diethyl hydroxymethyl nitromalonate, which is then reacted with ammonia in ethanol at low temperatures (5-10°C) to form an intermediate. This intermediate is further processed through recrystallization and hydrogenation steps to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl aminomalonate hydrochloride
- Sodium 1,3-diethoxy-1,3-dioxopropan-2-ide
- 1,1-Diethoxy-3-methyl-2-butene
Uniqueness
Diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro3,4-fbenzofuran-5-ylidene]propanedioate is unique due to its complex structure, which includes multiple functional groups and fused ring systems.
Eigenschaften
IUPAC Name |
diethyl 2-[1-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-3,7-dioxofuro[3,4-f][2]benzofuran-5-ylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O12/c1-5-31-21(27)15(22(28)32-6-2)17-11-9-14-12(10-13(11)19(25)35-17)18(36-20(14)26)16(23(29)33-7-3)24(30)34-8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQFFBVTDLZZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC3=C(C=C2C(=O)O1)C(=C(C(=O)OCC)C(=O)OCC)OC3=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B5051317.png)
![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)
![[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5051340.png)

![4-benzyl-1-{3-[1-(4-fluorobenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5051348.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051350.png)
![ETHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5051358.png)

![5-methyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5051390.png)
![N-[4-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B5051392.png)
![(E)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B5051394.png)



